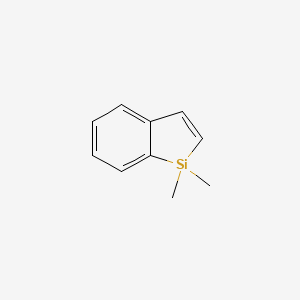
Indene, 1,1-dimethyl-1-sila-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indene, 1,1-dimethyl-1-sila- is a derivative of indene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a silicon atom replacing one of the carbon atoms in the indene structure. The molecular formula for Indene, 1,1-dimethyl-1-sila- is C11H12Si. This modification imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Indene, 1,1-dimethyl-1-sila- typically involves the introduction of a silicon atom into the indene framework. One common method is the reaction of indene with a silicon-containing reagent under specific conditions. For example, the reaction of indene with chlorosilanes in the presence of a catalyst can yield the desired compound. The reaction conditions often include the use of solvents such as toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of Indene, 1,1-dimethyl-1-sila- may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Indene, 1,1-dimethyl-1-sila- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require catalysts and specific solvents.
Major Products Formed:
Oxidation: Silanol, siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted indene derivatives.
Aplicaciones Científicas De Investigación
Indene, 1,1-dimethyl-1-sila- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Indene, 1,1-dimethyl-1-sila- involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various elements, allowing the compound to participate in a range of chemical reactions. The pathways involved may include the formation of intermediates such as silanols or siloxanes, which can further react to yield the final products .
Comparación Con Compuestos Similares
Indene: A polycyclic aromatic hydrocarbon with a similar structure but without the silicon atom.
Indane: A saturated derivative of indene, lacking the double bonds in the ring structure.
Indole: A heterocyclic compound with a nitrogen atom in the ring structure.
Benzofuran: A heterocyclic compound with an oxygen atom in the ring structure.
Uniqueness: Indene, 1,1-dimethyl-1-sila- is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs. This makes it valuable for specific applications where silicon’s properties are advantageous .
Propiedades
Número CAS |
58310-24-0 |
|---|---|
Fórmula molecular |
C10H12Si |
Peso molecular |
160.29 g/mol |
Nombre IUPAC |
1,1-dimethyl-1-benzosilole |
InChI |
InChI=1S/C10H12Si/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3 |
Clave InChI |
ZYCXAZHCKONWHN-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C=CC2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
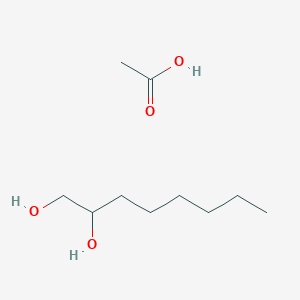
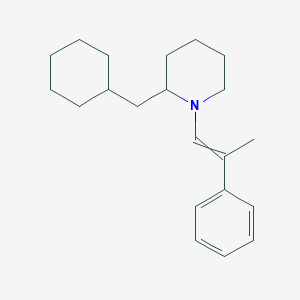

![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
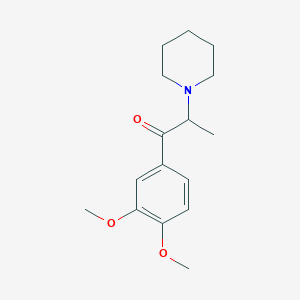
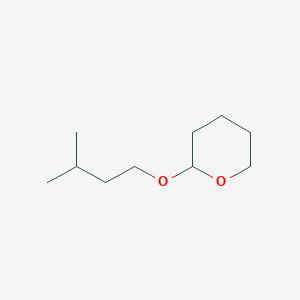

![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
